molecular formula C18H14ClN3O2 B11371996 1-(4-chlorophenyl)-N-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(4-chlorophenyl)-N-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11371996
M. Wt: 339.8 g/mol
InChI Key: GYMOAAHXIHGCJW-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a chemical compound that belongs to the class of dihydropyridazine derivatives This compound is characterized by the presence of a chlorophenyl group and a methylphenyl group attached to a dihydropyridazine ring

Properties

Molecular Formula

C18H14ClN3O2

Molecular Weight

339.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(3-methylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C18H14ClN3O2/c1-12-3-2-4-14(11-12)20-18(24)17-16(23)9-10-22(21-17)15-7-5-13(19)6-8-15/h2-11H,1H3,(H,20,24)

InChI Key

GYMOAAHXIHGCJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with 3-methylbenzohydrazide in the presence of a suitable catalyst. The reaction mixture is then subjected to cyclization under controlled conditions to form the dihydropyridazine ring. The final product is obtained after purification through recrystallization or chromatography.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(4-chlorophenyl)-N-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-chlorophenyl)-N-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacologically active agent. It may exhibit anti-inflammatory, analgesic, or anticancer properties, making it a candidate for drug development.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers or coatings.

    Biological Studies: Researchers investigate its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-chlorophenyl)-N-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can be compared with other dihydropyridazine derivatives, such as:

These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and physical properties

Biological Activity

The compound 1-(4-chlorophenyl)-N-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a member of the dihydropyridazine class, which has garnered attention for its diverse biological activities. This article aims to present a detailed overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 1-(4-chlorophenyl)-N-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
  • Molecular Formula : C16H15ClN4O2
  • Molecular Weight : 334.77 g/mol

Antibacterial Activity

Research has shown that compounds similar to 1-(4-chlorophenyl)-N-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide exhibit significant antibacterial properties. For example, studies indicate moderate to strong activity against various bacterial strains:

Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak to Moderate

These findings suggest that the compound may serve as a potential candidate for developing new antibacterial agents .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. It has demonstrated significant inhibition of acetylcholinesterase (AChE) and urease:

EnzymeIC50 Value (µM)
Acetylcholinesterase2.14 ± 0.003
Urease1.13 ± 0.003

These values indicate that the compound exhibits potent inhibitory effects, which could be beneficial in treating conditions related to enzyme dysregulation .

Anticancer Potential

Preliminary studies suggest that derivatives of this compound may possess anticancer properties. The presence of the dihydropyridazine moiety is associated with various mechanisms of action against cancer cells, including apoptosis induction and cell cycle arrest . Further research is needed to fully elucidate these mechanisms.

Study 1: Antibacterial Screening

In a comparative study assessing the antibacterial efficacy of several compounds, 1-(4-chlorophenyl)-N-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide was tested against multiple bacterial strains. The results indicated that it was particularly effective against Bacillus subtilis, with an MIC (Minimum Inhibitory Concentration) significantly lower than that of conventional antibiotics .

Study 2: Enzyme Inhibition Analysis

A study focused on enzyme inhibition revealed that the compound exhibited strong inhibitory activity against urease compared to standard inhibitors like thiourea. The research highlighted the potential of this compound in treating conditions such as kidney stones, where urease plays a critical role .

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